molecular formula C9H16N4OS B6952017 N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide

N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide

Cat. No.: B6952017
M. Wt: 228.32 g/mol
InChI Key: FSVIXVXZWYODLP-UHFFFAOYSA-N
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Description

N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide is an organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Properties

IUPAC Name

N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-5(2)7(8(14)10-4)12-9-11-6(3)13-15-9/h5,7H,1-4H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVIXVXZWYODLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(C(C)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Amidation Reaction: The thiadiazole derivative is then reacted with 3-dimethylaminobutyric acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can yield the corresponding thiadiazoline.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. The thiadiazole ring is known to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. The presence of the thiadiazole ring is crucial for its interaction with biological targets such as enzymes and receptors.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide exerts its effects involves the interaction of the thiadiazole ring with molecular targets such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,4-thiadiazole: Shares the thiadiazole ring but lacks the amide functionality.

    N-methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide: Similar structure but with different substitution patterns.

Uniqueness

N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide is unique due to the specific combination of the thiadiazole ring and the dimethylamino butanamide moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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